

Protocol for intranasal administration of Chloropyramine in in vitro antiviral assays.

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Compound of Interest

Compound Name: Chloropyramine

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Application Notes and Protocols for In Vitro Antiviral Assays of Chloropyramine

Introduction

Chloropyramine, a first-generation antihistamine, has demonstrated potential as a broad-spectrum antiviral agent.^{[1][2]} Recent in vitro studies have highlighted its efficacy against various respiratory viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and influenza viruses.^{[1][2][3]} Marketed as Chlorpheniramine Maleate (CPM), this compound is being investigated for its potential in preventing and treating viral infections, particularly through intranasal delivery. The proposed antiviral mechanism of **Chloropyramine** is multi-faceted, involving direct virucidal effects, inhibition of viral adsorption to host cells, and interference with viral replication. These application notes provide detailed protocols for conducting in vitro assays to evaluate the antiviral properties of **Chloropyramine**.

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals actively engaged in antiviral research and the evaluation of therapeutic candidates.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the antiviral activity and cytotoxicity of Chlorpheniramine Maleate (CPM).

Table 1: Cytotoxicity of Chlorpheniramine Maleate

Cell Line	Compound	CC50 (µg/mL)	Reference
Vero E6	Chlorpheniramine Maleate (CPM)	497.7	

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Table 2: Virucidal Efficacy of a Chlorpheniramine Maleate Nasal Spray Formulation against SARS-CoV-2

Virus Strain	Cell Line	Initial Viral Titer (log10 CCID50/0.1 mL)	Final Viral Titer (log10 CCID50/0.1 mL)	Log Reduction Value (LRV)	Percent age Reduction (%)	Contact Time (minutes)	Reference
SARS-CoV-2, USA-WA1/2020	Vero 76	4.2	1.7	2.5	99.7	25	
SARS-CoV-2, Delta (B.1.617.2)	Human tracheal/bronchial epithelial cells	Not specified	Not specified	2.69	Not specified	Not specified	

CCID50 (50% Cell Culture Infectious Dose) is the amount of virus required to infect 50% of the inoculated cell cultures.

Table 3: Antiviral Activity of Chlorpheniramine Maleate against Influenza Virus

Virus	Assay	EC50 (μM)	Reference
Influenza Virus	Replication Inhibition	10.8	

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro antiviral activity of **Chloropyramine**.

Cytotoxicity Assay

Objective: To determine the concentration range of **Chloropyramine** that is non-toxic to the host cells used in the antiviral assays.

Materials:

- Vero E6 or Vero 76 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Chloropyramine** stock solution
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Microplate reader

Procedure:

- Seed Vero E6 or Vero 76 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate at 37°C with 5% CO2 until they form a confluent monolayer.

- Prepare serial dilutions of the **Chloropyramine** stock solution in cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the different concentrations of **Chloropyramine** to the respective wells. Include untreated cells as a control.
- Incubate the plate for the duration of the planned antiviral assay (e.g., 24-72 hours).
- After incubation, assess cell viability using a standard method like the MTT assay.
- Measure the absorbance using a microplate reader.
- Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

Virucidal Assay

Objective: To evaluate the direct inactivating effect of **Chloropyramine** on viral particles.

Materials:

- High-titer viral stock (e.g., SARS-CoV-2)
- **Chloropyramine** solution at the desired concentration
- Vero 76 cells in 96-well plates
- Serum-free cell culture medium
- Neutralizing solution (if necessary to stop the drug's effect)

Procedure:

- Mix the viral stock with the **Chloropyramine** solution. A typical ratio is 1:9 (virus:drug solution).
- Incubate the mixture for a specific contact time (e.g., 25 minutes) at room temperature or 37°C.
- Following incubation, serially dilute the mixture 10-fold in serum-free medium.

- Inoculate 100 μ L of each dilution onto confluent Vero 76 cells in a 96-well plate (in quadruplicate).
- Incubate the plates at 37°C with 5% CO₂ for 6 days.
- Observe the plates for the presence of a cytopathic effect (CPE) daily.
- Calculate the viral titer (CCID₅₀) using the Reed-Muench method.
- Compare the viral titer of the drug-treated group with a virus-only control to determine the log reduction in viral load.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

Objective: To determine the effect of **Chloropyramine** on the replication of the virus after it has entered the host cells.

Materials:

- Vero E6 cells in 24-well plates
- Viral stock
- **Chloropyramine** solution at various concentrations
- Overlay medium (e.g., DMEM with low-melting-point agarose and serum)
- Crystal violet staining solution

Procedure:

- Grow Vero E6 cells to a confluent monolayer in 24-well plates.
- Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.
- After the adsorption period, remove the virus inoculum and wash the cells with PBS.

- Add an overlay medium containing different concentrations of **Chloropyramine**.
- Incubate the plates at 37°C with 5% CO₂ until viral plaques are visible (typically 2-3 days).
- Fix the cells with a formaldehyde solution and then stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
- The EC₅₀ value can be determined from the dose-response curve.

Viral Adsorption Inhibition Assay

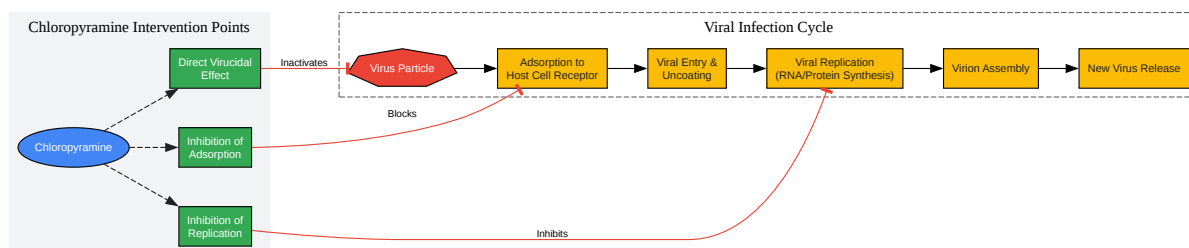
Objective: To assess the ability of **Chloropyramine** to prevent the virus from attaching to and entering the host cells.

Procedure:

- Pre-treat confluent Vero E6 cells in 24-well plates with different concentrations of **Chloropyramine** for 1-2 hours at 37°C.
- After pre-treatment, add the virus to the cells in the presence of the drug and incubate for 1 hour at 37°C to allow for adsorption.
- Remove the inoculum, wash the cells to remove unadsorbed virus and the drug, and add fresh overlay medium without the drug.
- Continue with steps 5-8 of the Viral Replication Inhibition Assay to determine the reduction in plaque formation.

Visualizations

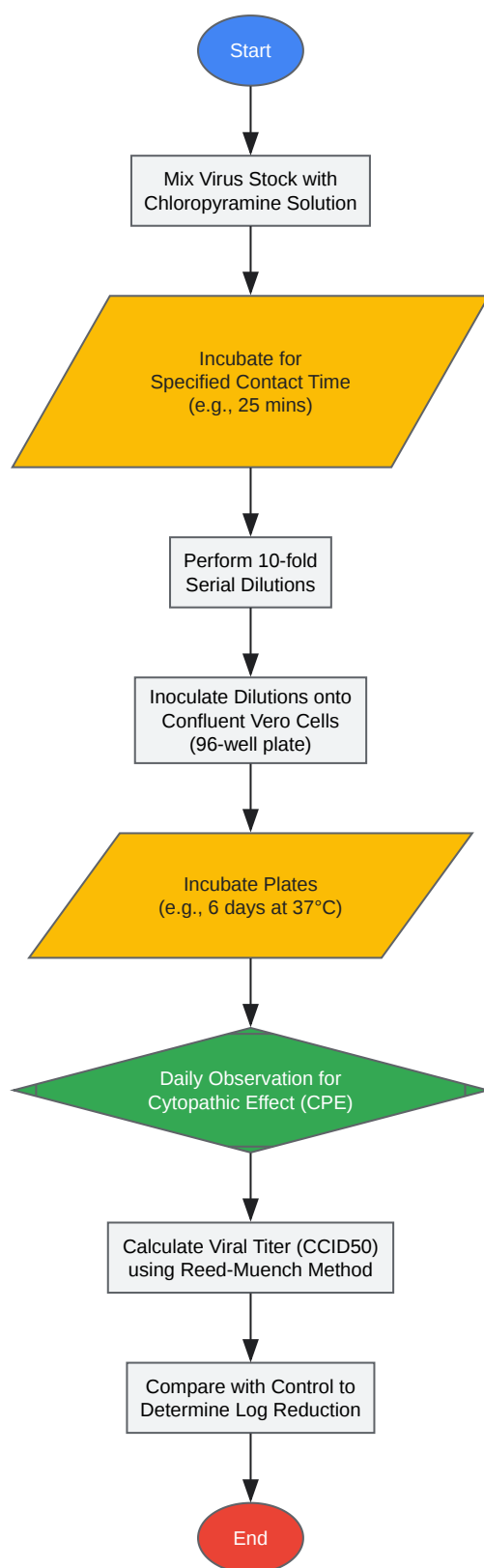
Proposed Antiviral Mechanisms of Chloropyramine



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Caption: Proposed multi-modal antiviral mechanisms of **Chloropyramine**.

Experimental Workflow for In Vitro Virucidal Assay



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Caption: Workflow for the in vitro virucidal activity assay.

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